3,N(4)-Propanodeoxycytidine 5'-monophosphate
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Overview
Description
Pdcyt-P is a phosphorus-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pdcyt-P typically involves the use of halogenophosphines and organometallic reagents. One common method is the palladium-catalyzed C–P coupling reaction, which involves the reaction of enantiopure tert-butylmethylphosphine-boranes with aryl and heteroaryl halides using Pd(OAc)2/dppf as a catalyst . This method is efficient and can produce high yields of Pdcyt-P with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of Pdcyt-P often involves large-scale reactions using similar catalytic processes. The use of microwave irradiation has been shown to reduce reaction times significantly while maintaining high yields and enantiomeric purity . This makes the process more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pdcyt-P undergoes a variety of chemical reactions, including:
Oxidation: Pdcyt-P can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert Pdcyt-P to its corresponding phosphine.
Substitution: Pdcyt-P can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with Pdcyt-P include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium-based catalysts are commonly used in C–P coupling reactions.
Major Products
The major products formed from reactions involving Pdcyt-P depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
Scientific Research Applications
Pdcyt-P has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pdcyt-P involves its ability to form phosphorus-centered radicals, which can participate in a variety of chemical reactions. These radicals are generated through the homolytic cleavage of P–H bonds and can add to unsaturated compounds to form C–P bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Pdcyt-P can be compared to other phosphorus-containing compounds such as:
Phosphine oxides: Similar in their ability to participate in oxidation reactions.
Phosphonates: Share similar reactivity in substitution reactions.
Phosphines: Similar in their use as ligands in catalysis.
What sets Pdcyt-P apart is its high enantiomeric purity and efficiency in catalytic reactions, particularly those involving palladium catalysts . This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
121730-59-4 |
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Molecular Formula |
C12H20N3O7P |
Molecular Weight |
349.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
InChI Key |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Isomeric SMILES |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
Canonical SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Synonyms |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origin of Product |
United States |
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